![molecular formula C20H13ClN2O3S2 B2795036 4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-19-5](/img/structure/B2795036.png)

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

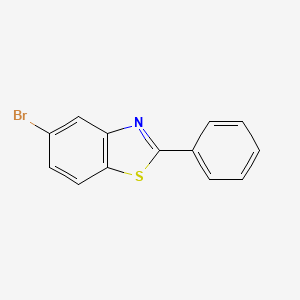

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzamide, a thiazolidinone, and a chromene . These functional groups suggest that the compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the chlorobenzamide, thiazolidinone, and chromene groups in this compound suggest that it may have interesting properties, such as fluorescence or biological activity .科学的研究の応用

Ultrasound-Promoted Synthesis and Cytotoxic Activity

The compound has been involved in the ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus. This innovative method demonstrates the rapid synthesis of compounds with potential cytotoxic activities against human cells. For example, a thiazole derivative showed potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in cancer research and therapy (Gomha & Khalil, 2012).

Potential as Adenosine Receptor Ligands

Research into chromone–thiazole hybrids, closely related to the chemical structure of interest, has shown these compounds to be potential ligands for human adenosine receptors. The synthesis of these hybrids from chromone-2-carboxylic acid through different amidation methods indicates their significance in developing new therapeutic agents (Cagide, Borges, Gomes, & Low, 2015).

Anticancer Activity

Derivatives of the compound have demonstrated proapoptotic activities, particularly against melanoma cell lines. A specific derivative exhibited significant growth inhibition at low concentrations, showcasing its potential as an anticancer agent. Additionally, the compound was evaluated for its ability to inhibit several human carbonic anhydrase isoforms, further indicating its therapeutic potential (Yılmaz et al., 2015).

Synthesis of Novel Chromenones with Antitumor Activity

Novel chromenone derivatives bearing benzothiazole moiety, synthesized from the compound, were assessed for their antitumor activities against various cancer cell lines. Some compounds showed significant activities, comparable to the standard drug doxorubicin, against lung and colon cancer cells. This research opens new avenues for cancer therapy (El‐Helw et al., 2019).

Green Chemistry Synthesis

The compound has been synthesized through reactions that align with green chemistry principles, using water as the reaction medium and achieving nearly quantitative yields. This approach not only highlights the compound's diverse synthetic accessibility but also its potential environmental benefits (Horishny & Matiychuk, 2020).

将来の方向性

特性

IUPAC Name |

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S2/c21-15-7-5-13(6-8-15)18(24)22-23-19(25)17(28-20(23)27)10-12-9-14-3-1-2-4-16(14)26-11-12/h1-10H,11H2,(H,22,24)/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPLXSSCYGNEOO-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)